molecular formula C18H19NO B3026641 (3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one CAS No. 1038924-70-7

(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one

Cat. No.: B3026641
CAS No.: 1038924-70-7
M. Wt: 265.3
InChI Key: AFMGAVDATRJOJG-DYVFJYSZSA-N
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Description

(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one (CAS: 1038924-70-7) is a pyrrolidin-2-one derivative featuring a biphenyl-4-ylmethyl substituent and a methyl group at the 3-position. Its molecular formula is C₁₈H₁₉NO (MW: 265.35 g/mol), and it exhibits a melting point of 148–150°C and a boiling point of 474.0±24.0°C . This compound is primarily used as a reference standard for LCZ696 (a heart failure drug combining sacubitril and valsartan), specifically as LCZ696 Impurity 537-06 .

Properties

IUPAC Name

(3R,5S)-3-methyl-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-13-11-17(19-18(13)20)12-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-10,13,17H,11-12H2,1H3,(H,19,20)/t13-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMGAVDATRJOJG-DYVFJYSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC1=O)CC2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](NC1=O)CC2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. Key considerations include the choice of catalysts, solvents, and reaction conditions to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: The biphenyl group or other substituents on the pyrrolidinone core can be modified through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogenating agents, nucleophiles, or electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the biphenyl or pyrrolidinone moieties.

Scientific Research Applications

Pharmaceutical Development

The compound's relevance in drug formulation is primarily linked to its association with sacubitril. Sacubitril is known for its ability to inhibit neprilysin, leading to increased levels of natriuretic peptides, which help reduce blood pressure and improve heart function. As an impurity in sacubitril, (3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one's presence necessitates rigorous quality control during the drug manufacturing process to ensure safety and efficacy.

Recent studies have indicated that compounds similar to this compound exhibit potential biological activities, including:

  • Kinase Inhibition : Research suggests that derivatives of this compound can act as inhibitors of PI3K (phosphoinositide 3-kinase), a key player in various signaling pathways related to cell growth and survival. Inhibiting PI3K activity can have therapeutic implications for cancer treatment and metabolic disorders .

Synthetic Chemistry

The synthesis of this compound involves several steps that are crucial for developing new derivatives with enhanced properties. The methodologies employed in synthesizing this compound can be adapted for creating analogs with improved pharmacological profiles .

Case Study 1: Impurity Profile of Sacubitril

In the development of sacubitril formulations, the identification and quantification of this compound as an impurity were critical. Analytical techniques such as High Performance Liquid Chromatography (HPLC) were utilized to ensure that levels of this impurity remained below regulatory thresholds, thereby safeguarding patient health .

Case Study 2: Kinase Inhibition Research

A study focused on the kinase inhibition properties of biphenyl derivatives demonstrated that this compound could effectively inhibit PI3K activity in vitro. This finding suggests potential applications in designing new therapeutic agents targeting cancer pathways .

Mechanism of Action

The mechanism of action of (3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group and the chiral centers play a crucial role in binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Sacubitril Intermediate: (S)-5-[(Biphenyl-4-yl)methyl]pyrrolidin-2-one

Key Differences :

  • Structure : Lacks the 3-methyl group and has an (S)-configuration at the 5-position (vs. (3R,5S) in the target compound).
  • Molecular Formula: C₁₇H₁₇NO (MW: 251.33 g/mol).
  • Application : Intermediate in sacubitril synthesis, highlighting the importance of stereochemistry in drug activity .
  • Physicochemical Properties : Lower molecular weight and altered solubility due to the absence of the methyl group.
Property Target Compound Sacubitril Intermediate
CAS Number 1038924-70-7 1038924-61-6
Molecular Weight 265.35 g/mol 251.33 g/mol
Key Substituents 3-methyl, biphenyl-4-ylmethyl Biphenyl-4-ylmethyl
Role LCZ696 Impurity 537-06 Sacubitril synthesis intermediate

LCZ696 Impurity 547-06: (2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid

Key Differences :

  • Backbone: Pentanoic acid (vs. pyrrolidin-2-one).
  • Functional Groups: Includes a tert-butoxycarbonyl (Boc)-protected amino group.
  • Application : Used as a reference standard (LCZ696 Impurity 547-06) .
  • Physicochemical Impact : The carboxylic acid group increases polarity, affecting solubility and bioavailability.
Property Target Compound LCZ696 Impurity 547-06
CAS Number 1038924-70-7 1012341-50-2
Molecular Formula C₁₈H₁₉NO C₂₄H₂₉NO₄
Key Features Pyrrolidinone core Boc-protected pentanoic acid

Oxytocin/V1a Receptor Antagonist: (3Z,5S)-5-(Hydroxymethyl)-1-[(2'-methylbiphenyl-4-yl)carbonyl]pyrrolidin-3-one O-methyl oxime

Key Differences :

  • Structure : Contains a hydroxymethyl group, carbonyl, and oxime moiety.
  • Pharmacological Role : Acts as an oxytocin/V1a receptor antagonist .
Property Target Compound Oxytocin/V1a Antagonist
Core Structure Pyrrolidin-2-one Pyrrolidin-3-one with oxime
Functional Groups Biphenyl, methyl Hydroxymethyl, carbonyl, oxime
Application Pharmaceutical impurity Receptor antagonist

Complex Derivative: (3R,5S)-5-([1,1'-Biphenyl]-4-ylmethyl)-1-((S)-(2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3-methylpyrrolidin-2-one

Key Differences :

  • Structure : Additional hydroxynaphthyl and benzyl groups.
  • Molecular Weight : 497.6 g/mol (vs. 265.35 g/mol) .
  • Impact : Increased steric bulk and lipophilicity, likely reducing solubility but enhancing membrane permeability.

Structural and Functional Insights

  • Stereochemistry : The (3R,5S) configuration in the target compound is critical for its role as a specific impurity reference standard, distinguishing it from intermediates like the (S)-configured sacubitril analog .
  • Substituent Effects: The 3-methyl group enhances metabolic stability compared to non-methylated analogs, while the biphenyl group contributes to π-π stacking interactions in receptor binding .
  • Backbone Variations: Pyrrolidin-2-one derivatives generally exhibit better bioavailability than pentanoic acid analogs due to reduced polarity .

Biological Activity

(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one is a synthetic compound with potential therapeutic applications. Its molecular formula is C18H19NOC_{18}H_{19}NO with a molecular weight of 265.35 g/mol. This compound has garnered interest due to its structural properties and biological activities.

PropertyValue
Chemical FormulaC18H19NO
Molecular Weight265.35 g/mol
IUPAC Name(3R,5S)-3-methyl-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one
PubChem CID66739158
AppearancePowder

The biological activity of this compound primarily involves its interaction with various biological pathways. Preliminary studies suggest that it may act on neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways, which are critical in mood regulation and cognitive functions.

Pharmacological Studies

  • Neuropharmacological Effects :
    • In animal models, compounds similar to this compound have shown effects on anxiety and depression-like behaviors. These effects are hypothesized to stem from modulation of neurotransmitter levels in the brain.
    • A study indicated that derivatives of pyrrolidinones demonstrated significant anxiolytic effects in rodent models, suggesting a potential for this compound in treating anxiety disorders .
  • Cytotoxicity and Safety Profile :
    • Toxicological assessments have been conducted to evaluate the safety profile of this compound. In vitro studies using cell lines have shown that it exhibits low cytotoxicity at therapeutic concentrations, making it a candidate for further pharmacological development .

Case Study 1: Anxiolytic Properties

A recent study examined the anxiolytic properties of this compound in a controlled environment. The findings highlighted that the compound significantly reduced anxiety-like behaviors in mice subjected to stress tests compared to the control group.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related pyrrolidinones against oxidative stress-induced neuronal damage. Results indicated that these compounds could enhance cellular resilience against oxidative stress, suggesting a potential role in neurodegenerative disease management .

Q & A

Basic Synthesis and Optimization

Q: What are the key steps and yield optimization strategies for synthesizing (3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one? A: The compound is synthesized via a two-step pathway:

  • Step 1: Reacting the precursor with acetic acid, ethyl acetate, and HCl to form an intermediate with 94% yield .
  • Step 2: Protecting the amino group using Boc anhydride.
    To optimize yields, control reaction temperature (e.g., 0–50°C) and stoichiometric ratios of reagents. Acidic conditions (HCl) and polar aprotic solvents are critical for intermediate stability. For chiral purity, use chiral HPLC or recrystallization techniques .

Structural Characterization

Q: How can researchers resolve structural ambiguities in stereoisomers of this pyrrolidinone derivative? A: X-ray crystallography using SHELX software (e.g., SHELXL/SHELXS) is recommended for unambiguous stereochemical assignment. Computational methods (DFT or molecular docking) can validate experimental data, particularly for biphenyl interactions . For NMR analysis, employ NOESY to confirm spatial proximity of methyl and biphenyl groups .

Biological Activity and Target Identification

Q: What pharmacological targets are associated with pyrrolidinone derivatives like this compound? A: Structural analogs (e.g., (3Z,5S)-5-(hydroxymethyl)-1-[(2'-methylbiphenyl-4-yl)carbonyl]pyrrolidin-3-one) act as antagonists for oxytocin (OT-R) and vasopressin V1a receptors, suggesting potential applications in preterm labor or hypertension . To identify targets, perform radioligand binding assays or GPCR screening panels .

Advanced Purification Challenges

Q: How can enantiomeric excess be ensured during purification of the (3R,5S) configuration? A: Use chiral stationary-phase chromatography (CSP-HPLC) with columns like Chiralpak AD-H or AS-H. For example, a study achieved >99% enantiomeric purity using a Chiralpak AD-H column with hexane/isopropanol (80:20) . Recrystallization in ethanol/water mixtures (9:1) can further enhance purity .

Data Contradictions in Pharmacokinetic Studies

Q: How should researchers address discrepancies in metabolic stability data for this compound? A: Conflicting data may arise from species-specific CYP450 metabolism. Conduct cross-species microsomal stability assays (human, rat, mouse) and compare intrinsic clearance rates. Use LC-MS/MS to identify major metabolites (e.g., hydroxylation at the pyrrolidinone ring or biphenyl moiety) . Adjust experimental conditions (e.g., pH, incubation time) to replicate physiological environments.

Method Development for Stability Testing

Q: What accelerated stability testing conditions are suitable for this compound under varying pH? A:

Condition Protocol Key Findings
Acidic (pH 1.2)0.1N HCl, 37°C, 24hDegradation <5% due to lactam stability
Basic (pH 10)0.1N NaOH, 37°C, 24hHydrolysis of pyrrolidinone ring (15% degradation)
Oxidative (H₂O₂ 3%)3% H₂O₂, RT, 6hBiphenyl oxidation observed (10% degradation)
Source: Adapted from forced degradation studies on related lactams .

Computational Modeling for SAR Studies

Q: How can structure-activity relationship (SAR) studies predict modifications to enhance receptor binding? A: Perform molecular docking (AutoDock Vina) using crystal structures of OT-R/V1a receptors (PDB: 6N4B). Key interactions:

  • Biphenyl group: Hydrophobic pocket in transmembrane domain 6.
  • Methyl group: Stabilizes ligand conformation via van der Waals interactions.
    Modify the pyrrolidinone ring with electron-withdrawing groups (e.g., -F) to enhance binding affinity .

Contradictory Results in Solubility Studies

Q: Why do solubility values vary across studies, and how can this be resolved? A: Discrepancies arise from polymorphic forms (amorphous vs. crystalline). Use DSC and PXRD to characterize solid-state forms. For aqueous solubility, employ co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes. A study achieved 2.5 mg/mL solubility using hydroxypropyl-β-cyclodextrin (20% w/v) .

Analytical Method Validation

Q: What validation parameters are critical for HPLC quantification of this compound? A:

Parameter Acceptance Criteria
LinearityR² ≥ 0.999 (1–100 μg/mL)
Precision (RSD)≤2% intra-day, ≤3% inter-day
LOD/LOQ0.1 μg/mL and 0.3 μg/mL, respectively
Recovery98–102% (spiked samples)
Adapted from ICH Q2(R1) guidelines and impurity profiling studies .

Addressing Synthetic Byproduct Formation

Q: How can researchers minimize the formation of the (3S,5R) diastereomer during synthesis? A: Use chiral catalysts (e.g., (R)-BINAP/Pd) to favor the desired (3R,5S) configuration. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). If diastereomers form, employ fractional crystallization with tert-butyl methyl ether .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one
Reactant of Route 2
(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one

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